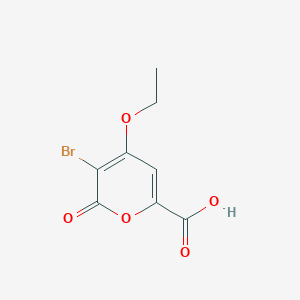

5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid” is a derivative of pyran, which is a six-membered heterocyclic compound containing an oxygen atom . The “5-Bromo” indicates the presence of a bromine atom at the 5th position of the pyran ring. The “4-ethoxy” suggests an ethoxy group (-OCH2CH3) at the 4th position. The “6-oxo” indicates a carbonyl group (=O) at the 6th position. The “2-carboxylic acid” means there is a carboxylic acid group (-COOH) at the 2nd position .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group at the correct position on the pyran ring. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a six-membered pyran ring with various substituents at different positions. The presence of the bromine, ethoxy, carbonyl, and carboxylic acid groups would significantly influence the chemical properties of the compound .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The bromine atom might be replaced in a nucleophilic substitution reaction. The carbonyl group could undergo addition reactions, and the carboxylic acid group could participate in esterification or amidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The bromine atom might make the compound relatively heavy and possibly volatile .Applications De Recherche Scientifique

Hetero-Diels-Alder Additions and Syntheses

Research on cycloadditions involving α,β-unsaturated-acyl cyanides with ethoxyethene derivatives demonstrates the synthesis of complex pyran derivatives, which could have implications for the design of new organic molecules with varied functionalities (Zhuo, Wyler, & Schenk, 1995). Such methodologies can be essential for the development of new materials and pharmaceuticals.

Synthesis of Pyrazoles

Another study explored the synthesis of 3-ethoxymethyl pyrazoles from brominated precursors, highlighting a versatile approach to creating compounds that may serve as intermediates in the production of agrochemicals, pharmaceuticals, and NLO (Non-Linear Optical) materials (Martins et al., 2013). This research underscores the potential for derivatives of 5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid in synthesizing pyrazole-based compounds with significant applications.

Antiallergic Activity

The synthesis and evaluation of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines for antiallergic activity suggest a pathway for developing new antiallergic agents (Nohara et al., 1985). Compounds related to 5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid could potentially be optimized for enhanced biological activities, including antiallergic effects.

Coordination Polymers and Luminescence

Research on coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands with Zn(II) and Cd(II) ions demonstrates the potential for creating materials with unique properties, including luminescence (Cheng et al., 2017). Such findings suggest the possibility of using derivatives of 5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid in the development of new luminescent materials or as ligands in metal coordination complexes.

Diuretic Activity

The study on the synthesis and diuretic activity of 9-Bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-Pyrido[3,2,1-ij]Quinoline-6-Carboxylic Acid Anilides reveals the potential medicinal applications of brominated and hydroxylated pyran derivatives. The introduction of a bromine atom significantly enhanced the diuretic activity of these compounds, indicating that modifications to the core structure of 5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid could lead to the development of new therapeutic agents (Ukrainets, Golik, & Chernenok, 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-4-ethoxy-6-oxopyran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO5/c1-2-13-4-3-5(7(10)11)14-8(12)6(4)9/h3H,2H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBYRSOSKRDGFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)OC(=C1)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-ethyl}-3-methoxy-benzamide](/img/structure/B2718701.png)

![3-(4-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B2718702.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2718709.png)

![2-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2718711.png)

![(3-Bromophenyl)(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2718714.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetate](/img/structure/B2718717.png)

![4-(methoxymethyl)-1-[1-(1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2718721.png)